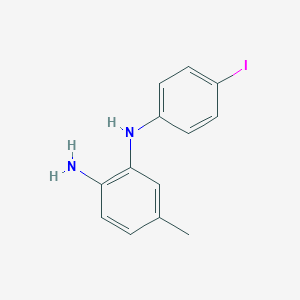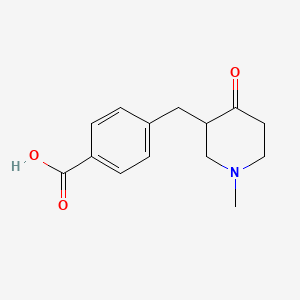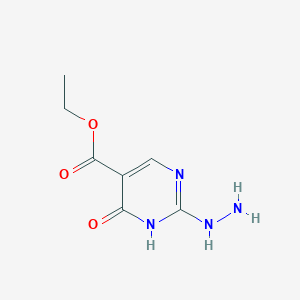
Ethyl 2-hydrazinyl-6-oxo-1,6-dihydropyrimidine-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl2-hydrazinyl-4-hydroxypyrimidine-5-carboxylate is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are nitrogen-containing aromatic heterocycles that play a crucial role in various biological processes, including the structure of nucleic acids
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl2-hydrazinyl-4-hydroxypyrimidine-5-carboxylate typically involves the reaction of ethyl 4-hydroxypyrimidine-5-carboxylate with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the hydrazinyl derivative. After completion, the product is isolated through filtration and purified by recrystallization.
Industrial Production Methods
Industrial production methods for Ethyl2-hydrazinyl-4-hydroxypyrimidine-5-carboxylate are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is subjected to rigorous quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl2-hydrazinyl-4-hydroxypyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydrazinyl group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazinyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and halides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Oxo derivatives of the pyrimidine ring.
Reduction: Amino derivatives of the pyrimidine ring.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl2-hydrazinyl-4-hydroxypyrimidine-5-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including antiviral, anticancer, and antimicrobial compounds.
Biological Studies: The compound is studied for its interactions with biological macromolecules, such as enzymes and receptors, to understand its mechanism of action.
Chemical Biology: It serves as a probe to investigate biological pathways and molecular targets.
Industrial Applications: The compound is used in the development of agrochemicals and other industrial products.
Wirkmechanismus
The mechanism of action of Ethyl2-hydrazinyl-4-hydroxypyrimidine-5-carboxylate involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The compound may also participate in redox reactions, affecting cellular oxidative stress pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate
- Methyl 4-hydroxypyrimidine-5-carboxylate
- Methyl 2-amino-4-hydroxypyrimidine-5-carboxylate
- 2-Amino-4-hydroxypyrimidine-5-carboxylic acid
Uniqueness
Ethyl2-hydrazinyl-4-hydroxypyrimidine-5-carboxylate is unique due to the presence of the hydrazinyl group, which imparts distinct chemical reactivity and biological activity. This group allows for specific interactions with biological targets that are not possible with similar compounds lacking the hydrazinyl moiety. Additionally, the compound’s ability to undergo various chemical transformations makes it a versatile intermediate in synthetic chemistry.
Eigenschaften
CAS-Nummer |
89897-54-1 |
|---|---|
Molekularformel |
C7H10N4O3 |
Molekulargewicht |
198.18 g/mol |
IUPAC-Name |
ethyl 2-hydrazinyl-6-oxo-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C7H10N4O3/c1-2-14-6(13)4-3-9-7(11-8)10-5(4)12/h3H,2,8H2,1H3,(H2,9,10,11,12) |
InChI-Schlüssel |
RIKPUSJJGKVYNI-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CN=C(NC1=O)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[[(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]methyl]piperazine;dihydrochloride](/img/structure/B13100311.png)

![6,7-Dihydro-1H-[1,2,3]triazolo[4,5-c]pyridine-5(4H)-carbaldehyde](/img/structure/B13100318.png)

![5,7-Dichloro-1-(2-ethoxyethyl)-3-iodo-1H-pyrazolo[3,4-c]pyridine](/img/structure/B13100320.png)


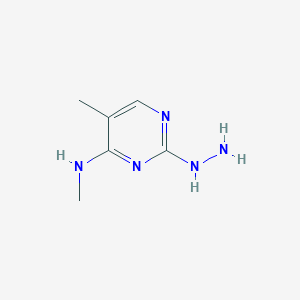
![10-(3,4-Dichlorophenyl)benzo[h]quinoline](/img/structure/B13100353.png)
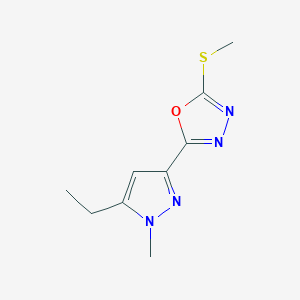
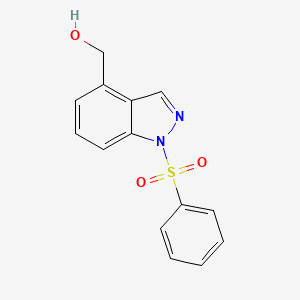
![2-(7-Hydroxy-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)-N,N-dipropylacetamide](/img/structure/B13100362.png)
